molecular formula C4H8Br2O2-2 B8409497 1,4-Dioxanedibromide

1,4-Dioxanedibromide

Cat. No.: B8409497
M. Wt: 247.91 g/mol
InChI Key: WDATWJAJISEXDB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxanedibromide is a useful research compound. Its molecular formula is C4H8Br2O2-2 and its molecular weight is 247.91 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

1,4-Dioxanedibromide is a dibrominated derivative of 1,4-dioxane, characterized by the presence of two bromine atoms attached to the dioxane ring. Its chemical formula is C₄H₈Br₂O₂. The structure contributes to its reactivity and potential applications in different fields.

Bioremediation of Contaminated Sites

This compound is primarily studied for its role in the bioremediation of contaminated groundwater. Research indicates that it can be effectively degraded by specific microbial cultures under aerobic conditions. Notably, studies have demonstrated that certain bacteria can cometabolize this compound along with chlorinated solvents, enhancing the degradation process.

Case Study: Pilot-Scale Testing

  • A pilot-scale study conducted in Lansing, Michigan, investigated the use of aerobic cometabolic biological treatment for groundwater contaminated with this compound. The results showed a reduction in concentrations to non-detectable levels within 24 hours when using specific microbial cultures and substrates like propane .
Parameter Before Treatment After Treatment Reduction Rate
Concentration (µg/L)50<0.039>99%

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its bromine substituents make it a valuable reagent for various chemical reactions, including nucleophilic substitutions and cyclizations.

Applications in Synthesis:

  • Used as a brominating agent in the synthesis of other organic compounds.
  • Acts as a precursor for the development of pharmaceuticals and agrochemicals.

Toxicological Studies and Safety Concerns

Research into the toxicological effects of this compound indicates potential health risks associated with exposure. Studies suggest that it may have carcinogenic properties due to its structural similarities to other hazardous compounds .

Toxicity Data:

  • Acute toxicity levels have been assessed in various animal models.
  • Long-term exposure studies are necessary to fully understand its effects on human health.
Study Type Findings Reference
Acute ToxicityHigh toxicity observed in rodents
Long-term ExposurePotential carcinogenic effects noted

Q & A

Basic Question: What systematic approach should researchers adopt to conduct a comprehensive literature review on 1,4-dioxane?

Methodological Answer:
A rigorous literature review should follow a structured framework:

Define Search Goals : Prioritize physicochemical properties (e.g., solubility, volatility), environmental fate, toxicity mechanisms, and remediation technologies .

Database Selection : Use multidisciplinary databases (e.g., PubMed, ScienceDirect, Agricola) and gray literature sources (e.g., EPA reports, conference proceedings) to capture peer-reviewed and regulatory data .

Search Strings : Combine terms like “1,4-dioxane” with modifiers (e.g., “environmental fate,” “toxicokinetics,” “advanced oxidation”) and exclude irrelevant terms (e.g., “price,” “consumer products”) .

Quality Assessment : Apply criteria such as study design robustness, data reproducibility, and relevance to exposure pathways (e.g., occupational vs. environmental) .

Advanced Question: How can researchers resolve contradictions in toxicity data for 1,4-dioxane across experimental models?

Methodological Answer:
Discrepancies often arise from variations in exposure routes, species-specific metabolism, or dose-response thresholds. To address this:

  • Comparative Meta-Analysis : Pool data from in vivo, in vitro, and epidemiological studies, adjusting for covariates like CYP2E1 enzyme activity (critical for 1,4-dioxane metabolism) and interspecies metabolic differences .
  • Dose-Response Modeling : Use probabilistic models (e.g., Bayesian hierarchical models) to reconcile high-dose animal data with low-dose human exposure scenarios .
  • Mechanistic Studies : Conduct cross-fostering experiments in rodents to isolate prenatal vs. lactational exposure effects and clarify developmental toxicity .

Basic Question: What experimental design principles are critical for analyzing 1,4-dioxane’s environmental fate?

Methodological Answer:
Focus on:

  • Physicochemical Characterization : Measure Henry’s law constant, soil-water partitioning coefficients, and biodegradation rates under aerobic/anaerobic conditions .
  • Environmental Sampling : Use purge-and-trap gas chromatography (GC-MS) with EPA Method 522 for water samples and thermal desorption for air matrices to detect sub-ppb concentrations .
  • Quality Controls : Include field blanks, matrix spikes, and isotopically labeled internal standards (e.g., 1,4-dioxane-d8) to minimize analytical artifacts .

Advanced Question: How can researchers improve the efficacy of 1,4-dioxane remediation technologies in groundwater?

Methodological Answer:
Current methods (e.g., advanced oxidation, bioaugmentation) face limitations like catalyst fouling or slow biodegradation. Strategies include:

  • Hybrid Systems : Combine UV/H2O2 oxidation with subsequent bioaugmentation using Pseudomonas spp. to degrade residual byproducts .
  • Catalyst Optimization : Test transition-metal-doped TiO2 nanoparticles to enhance hydroxyl radical generation under natural light .
  • Field-Scale Modeling : Use MODFLOW simulations to predict plume migration and optimize injection well placement for in situ chemical oxidation (ISCO) .

Basic Question: What are the key data gaps in human health risk assessments for 1,4-dioxane?

Methodological Answer:
Critical gaps include:

  • Biomonitoring Data : Lack of validated biomarkers (e.g., urinary 1,4-dioxane metabolites) to quantify recent exposure .
  • Developmental Toxicity : Insufficient data on placental transfer or lactational exposure in humans .
  • Consumer Product Exposure : Limited measurements of 1,4-dioxane in personal care products and indoor air .
    Recommendation : Prioritize longitudinal cohort studies near contaminated sites and develop LC-MS/MS protocols for low-concentration biomonitoring .

Advanced Question: How can computational methods advance the understanding of 1,4-dioxane’s toxicological mechanisms?

Methodological Answer:

  • Molecular Dynamics Simulations : Model interactions between 1,4-dioxane and CYP2E1 to predict metabolic activation pathways .
  • QSAR Modeling : Use quantitative structure-activity relationships to screen for structural analogs with higher carcinogenic potential .
  • Omics Integration : Apply transcriptomics/proteomics to identify gene expression changes (e.g., oxidative stress markers) in exposed cell lines .

Basic Question: What statistical approaches are recommended for analyzing conflicting epidemiological data on 1,4-dioxane exposure?

Methodological Answer:

  • Systematic Review Protocols : Follow EPA’s 2021 Draft Systematic Review Protocol to assess study quality, focusing on confounder adjustment and exposure misclassification .
  • Sensitivity Analysis : Test robustness of associations by varying inclusion criteria (e.g., excluding studies with high risk of bias) .
  • Dose-Response Meta-Regression : Adjust for occupational vs. environmental exposure heterogeneity using random-effects models .

Advanced Question: What methodological innovations are needed to quantify 1,4-dioxane’s environmental persistence at trace levels?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Deploy Orbitrap-based HRMS to differentiate 1,4-dioxane from co-eluting contaminants in complex matrices .
  • Passive Sampling Devices : Develop polyethylene-based samplers for time-weighted average concentration measurements in groundwater .
  • Stable Isotope Probing : Use 13C-labeled 1,4-dioxane to track biodegradation pathways and microbial consortium activity in situ .

Properties

Molecular Formula

C4H8Br2O2-2

Molecular Weight

247.91 g/mol

IUPAC Name

1,4-dioxane;dibromide

InChI

InChI=1S/C4H8O2.2BrH/c1-2-6-4-3-5-1;;/h1-4H2;2*1H/p-2

InChI Key

WDATWJAJISEXDB-UHFFFAOYSA-L

Canonical SMILES

C1COCCO1.[Br-].[Br-]

Origin of Product

United States

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